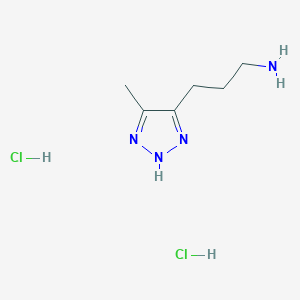

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

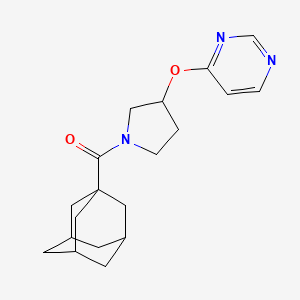

“3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 1971124-39-6 . It has a molecular weight of 213.11 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride” is 1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 213.11 .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Triazoles, including derivatives like our compound of interest, have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic methylated sterol intermediates and a decrease in ergosterol within the cell membrane, resulting in increased membrane fluidity and ultimately, cell death.

Antibacterial Properties

The triazole ring is known to interact with various enzymes and receptors in biological systems, which can be exploited for antibacterial purposes. By designing molecules that can disrupt bacterial cell wall synthesis or protein synthesis, triazole derivatives can serve as potent antibacterial agents .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. They can be designed to interfere with cell division and proliferation. The presence of the triazole ring in certain anticancer drugs helps in the inhibition of enzymes like tyrosine kinase, which is often overexpressed in cancer cells .

Antiviral Activity

The structural versatility of triazole allows for the creation of compounds that can inhibit viral replication. For example, triazole derivatives have been studied for their potential to inhibit the replication of HIV by targeting the viral protease enzyme .

Analgesic and Anti-inflammatory Effects

Triazole compounds have been reported to exhibit analgesic and anti-inflammatory effects. They can modulate the body’s inflammatory response and reduce the perception of pain, making them candidates for the development of new pain relief medications .

Antiepileptic Uses

Some triazole derivatives have been found to possess antiepileptic properties. They can enhance the inhibitory neurotransmission mediated by GABA, leading to a stabilizing effect on neuronal firing rates, which is beneficial in the treatment of epilepsy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

3-(5-methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMGLGAHBAHRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride | |

CAS RN |

1971124-39-6 |

Source

|

| Record name | 3-(5-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

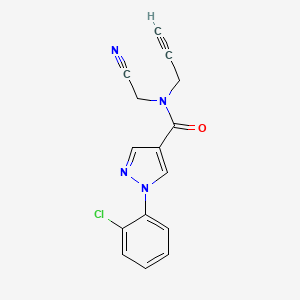

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

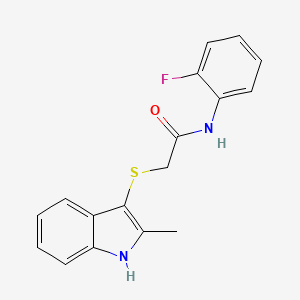

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)

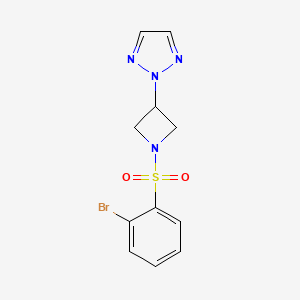

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)

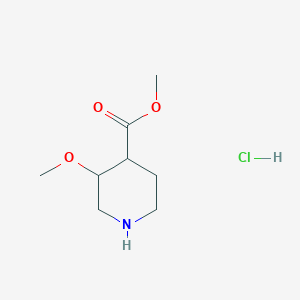

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)